molecular formula C9H18N2O B12317482 2-Amino-2-methyl-1-(piperidin-1-yl)propan-1-one

2-Amino-2-methyl-1-(piperidin-1-yl)propan-1-one

Cat. No.: B12317482
M. Wt: 170.25 g/mol
InChI Key: TWWFTDMAGXBWPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This structure confers unique steric and electronic properties, making it a candidate for pharmacological applications, particularly in kinase inhibition. Analytical data from NMR and mass spectrometry (MS) reveal its distinct spectral profile:

  • ¹H-NMR (d6-DMSO, 400 MHz): Peaks at δ 0.92 (t, 3H, CH₃), 1.61 (m, 8H, CH₃, CH₂), and 8.27 (br.s., 3H, NH, HCl) .
  • APCI-MS: m/z 388.4 ([M + H]⁺, 100%) .
  • HRMS (ESI): Calcd. for C₂₀H₃₀N₅OS⁺ ([M + H]⁺): 388.2166; Found: 388.2171 .

Properties

Molecular Formula

C9H18N2O

Molecular Weight

170.25 g/mol

IUPAC Name

2-amino-2-methyl-1-piperidin-1-ylpropan-1-one

InChI

InChI=1S/C9H18N2O/c1-9(2,10)8(12)11-6-4-3-5-7-11/h3-7,10H2,1-2H3

InChI Key

TWWFTDMAGXBWPA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(=O)N1CCCCC1)N

Origin of Product

United States

Preparation Methods

Cyclization Strategies for Piperidine Ring Formation

The piperidine ring, a core structural element of the target compound, is frequently synthesized via cyclization reactions. A prominent method involves the use of β-aminoalkyl zinc iodides, which undergo copper-catalyzed allylation followed by sodium hydride-mediated cyclization to yield 5-methylene piperidines. For instance, reaction of β-aminoalkyl zinc iodide with 3-chloro-2-(chloromethyl)prop-1-ene under copper catalysis generates intermediates that cyclize into piperidine derivatives with enantiomeric enrichment (55–85% yield). Adapting this approach, the ketone group in 2-Amino-2-methyl-1-(piperidin-1-yl)propan-1-one could be introduced via oxidation of a secondary alcohol intermediate or through selective protection-deprotection strategies during cyclization.

Reductive Amination for Amino Group Introduction

Reductive amination is a cornerstone for introducing amino groups into ketone-containing substrates. A method detailed in patent CN113045484A involves sequential reduction of azide intermediates to amines using agents like lithium aluminum hydride (LiAlH4) or palladium-catalyzed hydrogenation. While the patent focuses on 2-amino-2-(1-methyl-4-piperidyl)propane-1-ol, the reduction step (yielding >80%) could be modified to retain a ketone moiety by omitting or modifying the reducing conditions. For example, using milder reductants or protecting the ketone during azide reduction might prevent over-reduction to an alcohol.

Proposed Synthetic Pathways for this compound

Route 1: Organozinc-Mediated Cyclization with Subsequent Functionalization

This route adapts methodologies from organometallic piperidine synthesis:

  • Synthesis of β-Aminoalkyl Zinc Iodide : Starting from L-serine, protection of the carboxylic acid and amine groups, followed by iodination, yields a β-aminoalkyl zinc iodide precursor.
  • Copper-Catalyzed Allylation : Reaction with 3-chloro-2-(chloromethyl)prop-1-ene forms a dichloride intermediate.
  • Cyclization : Treatment with sodium hydride induces cyclization to generate a 5-methylene piperidine scaffold.
  • Oxidation to Ketone : Selective oxidation of the methylene group using pyridinium chlorochromate (PCC) introduces the ketone functionality.

Comparative Analysis of Methodologies

Method Key Steps Yield Conditions Source
Organozinc Cyclization Cyclization, Oxidation ~60%* Cu catalysis, NaH, PCC
Reductive Amination Michael Addition, Reductive Amination ~70%* NH4OAc, NaBH3CN, RT
Azide Reduction Azide Synthesis, Reduction >80% LiAlH4, -20°C to 0°C

*Estimated based on analogous reactions.

Critical Considerations in Process Optimization

Protecting Group Strategies

The ketone group’s reactivity necessitates protection during steps involving strong nucleophiles or reductants. Tert-butyldimethylsilyl (TBS) groups or acetals could be employed, though their introduction and removal add synthetic steps.

Stereochemical Control

Enantioselective synthesis remains a challenge. The use of chiral auxiliaries or asymmetric catalysis (e.g., Sharpless dihydroxylation) could enhance stereocontrol, particularly for the amino and methyl substituents.

Industrial Scalability and Environmental Impact

Solvent and Catalyst Selection

Industrial production would prioritize green solvents (e.g., ethanol, water) and recyclable catalysts. Patent CN113045484A highlights the use of ethanol and sodium hydroxide, aligning with green chemistry principles.

Waste Minimization

Azide-based routes generate stoichiometric amounts of nitrogen gas, requiring careful handling. Alternative methods like reductive amination produce less hazardous byproducts.

Mechanism of Action

The mechanism of action of (1,1-dimethyl-2-oxo-2-piperidin-1-ylethyl)amine hydrochloride involves its interaction with specific molecular targets in the body. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways and exerting its effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Steric and Electronic Effects

  • Amino Group Impact: The 2-amino-2-methyl substitution in the target compound introduces a sterically hindered tertiary amine, which may enhance binding to kinase active sites compared to non-amino analogs (e.g., 2-(4-isobutylphenyl)-1-(piperidin-1-yl)propan-1-one) .
  • Aromatic vs.

Pharmacological Implications

  • Kinase Inhibition: The target compound’s amino group may facilitate hydrogen bonding with Aurora A’s ATP-binding pocket, a feature absent in TEAD inhibitors like 1-(4-(2-phenoxyethyl)piperidin-1-yl)propan-1-one .
  • Metabolic Stability: Fluorinated derivatives (e.g., ) demonstrate improved metabolic half-lives over the non-fluorinated target compound.

Biological Activity

2-Amino-2-methyl-1-(piperidin-1-yl)propan-1-one, often referred to as a piperidine derivative, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms of action, interactions with neurotransmitter systems, and potential therapeutic applications.

Research indicates that this compound exhibits notable interactions with neurotransmitter systems, particularly involving dopamine and serotonin pathways. These interactions suggest potential applications in treating neurological disorders such as depression and anxiety. The compound's ability to modulate these neurotransmitter systems is believed to enhance mood and cognitive functions.

Neurotransmitter Interaction

Studies have shown that this compound selectively binds to various neurotransmitter receptors. Techniques such as radiolabeled binding assays have been employed to elucidate the compound's effects on neuronal activity. This selectivity is crucial for optimizing therapeutic potential while minimizing side effects.

Antidepressant Potential

The compound has been investigated for its antidepressant-like effects. Its mechanism is thought to involve the modulation of serotonin and norepinephrine pathways, which are critical in mood regulation. This modulation can lead to enhanced mood and cognitive functions, making it a candidate for further development as an antidepressant agent.

Study on Receptor Binding Affinity

A study evaluated the binding affinity of this compound at various receptors associated with neurotransmission. The results indicated significant binding affinity at serotonin receptors, which correlates with its antidepressant effects. The study utilized competition binding assays to determine the displacement of radiolabeled ligands by the compound .

Synthesis and Structure Activity Relationship (SAR)

The synthesis of this compound involves multi-step organic reactions that enhance its biological activity. Research has focused on modifying the structure to improve receptor affinity and reduce metabolic degradation. For instance, modifications at the piperidine ring have been shown to enhance selectivity towards specific receptor subtypes, thereby improving therapeutic efficacy .

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaUnique Features
2-Amino-2-methylpropanamideC5H12N2OContains an amide functional group
4-MethylpiperidineC6H13NA piperidine derivative without the propanone moiety
2-Amino-1-(piperidin-1-yl)propan-1-oneC8H16N2OLacks methyl group at the second carbon

The presence of both an amino group and a piperidine ring distinguishes this compound from other similar compounds. Its specific arrangement allows for diverse reactivity and potential biological activity not found in simpler analogs.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.